molecular formula C18H24N2O5 B2440547 4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid CAS No. 1286275-21-5

4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid

Cat. No.: B2440547
CAS No.: 1286275-21-5
M. Wt: 348.399
InChI Key: ZAEOYOMTHYWEKD-UHFFFAOYSA-N
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Description

“4-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid” is a chemical compound. It is related to 4-tert-Butoxycarbonylamino-piperidine-1,4-dicarboxylic acid monobenzyl ester . The compound is typically stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Asymmetric Synthesis of D-Lysine Analogue

    A practical asymmetric synthesis of a novel conformationally constrained D-lysine analogue with a piperidine skeleton starting from an accessible 4-piperidone has been performed. This research illustrates the use of tert-butoxycarbonyl groups in the synthesis of complex amino acids and peptides (Etayo et al., 2008).

  • Synthesis of Edeine Analogs

    The synthesis of orthogonally protected diamino hydroxypentanoates, useful for the synthesis of edeine analogs, demonstrates the utilization of differently N-protected amino acids including those with tert-butoxycarbonyl groups (Czajgucki et al., 2003).

  • Intermediate in Vandetanib Synthesis

    The compound has been studied as a crucial intermediate in the synthesis of vandetanib, a medication used for the treatment of certain types of cancer (Wei et al., 2010).

  • Discovery of Potent Inhibitors

    This compound is part of research that led to the discovery of novel inhibitors for acetyl-CoA carboxylase, important for reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).

Chemical Synthesis and Drug Development

  • Biocatalytic Generation of Chiral Building Blocks

    The compound has been used in the biocatalytic generation of chiral building blocks for the synthesis of natural products and derivatives of pipecolic acid (Sánchez-Sancho & Herradón, 1998).

  • Synthesis of Enantiopure 4-Hydroxypipecolate

    The research on the synthesis of enantiopure hydroxypipecolate from a common dioxopiperidinecarboxylate precursor demonstrates the versatility of tert-butoxycarbonyl-protected piperidine derivatives (Marin et al., 2004).

  • Synthesis of Spiro Compounds

    The compound has been used in the synthesis of spiro compounds, showcasing its utility in creating complex molecular structures (Freund & Mederski, 2000).

  • Dipeptide Synthesis

    It has been utilized in the synthesis of dipeptides, indicating its role in peptide chemistry (Didierjean et al., 2002).

Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)19-14-8-10-20(11-9-14)15(21)12-4-6-13(7-5-12)16(22)23/h4-7,14H,8-11H2,1-3H3,(H,19,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEOYOMTHYWEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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